molecular formula C20H24N2O3 B268950 N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

货号 B268950
分子量: 340.4 g/mol
InChI 键: FCFHOVSWRPAQSA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide, commonly referred to as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.

作用机制

BMS-986165 is a selective inhibitor of TYK2, a member of the JAK family of kinases. TYK2 plays a critical role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of psoriasis, BMS-986165 significantly reduced the severity of skin inflammation and improved histological scores compared to control animals. BMS-986165 has also been shown to reduce disease activity in a mouse model of lupus and improve colitis scores in a mouse model of inflammatory bowel disease.

实验室实验的优点和局限性

One advantage of BMS-986165 is its selectivity for TYK2, which reduces the potential for off-target effects. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for the development of BMS-986165. One direction is the exploration of its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the investigation of combination therapies with other small molecule inhibitors or biologic agents. Additionally, further studies are needed to evaluate the safety and efficacy of BMS-986165 in clinical trials.

合成方法

The synthesis of BMS-986165 involves a multi-step process that begins with the reaction of 4-methoxybenzoyl chloride with sec-butylamine to form N-(sec-butyl)-4-methoxybenzamide. This intermediate is then reacted with 4-(chloromethyl)phenyl isocyanate to form N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide.

科学研究应用

BMS-986165 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, BMS-986165 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17 and IL-23, which are implicated in the pathogenesis of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986165 in the treatment of psoriasis, lupus, and inflammatory bowel disease.

属性

产品名称

N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

分子式

C20H24N2O3

分子量

340.4 g/mol

IUPAC 名称

N-butan-2-yl-3-[[2-(4-methoxyphenyl)acetyl]amino]benzamide

InChI

InChI=1S/C20H24N2O3/c1-4-14(2)21-20(24)16-6-5-7-17(13-16)22-19(23)12-15-8-10-18(25-3)11-9-15/h5-11,13-14H,4,12H2,1-3H3,(H,21,24)(H,22,23)

InChI 键

FCFHOVSWRPAQSA-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC

规范 SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。